

Commercial Suppliers and Technical Guide for 2-Methylpiperazine-d10

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Methylpiperazine-d10	
Cat. No.:	B15139776	Get Quote

For researchers, scientists, and drug development professionals, **2-Methylpiperazine-d10** serves as a valuable tool, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. Its deuterated nature allows for precise quantification in mass spectrometry-based analyses. This technical guide provides an in-depth overview of its commercial availability, key technical data, and relevant experimental applications.

Commercial Availability

2-Methylpiperazine-d10 is a specialized chemical and is available from a select number of commercial suppliers that focus on stable isotope-labeled compounds and research chemicals. Two prominent suppliers identified are:

- MedChemExpress: A supplier of research chemicals and biochemicals, they list 2-Methylpiperazine-d10 in their catalog.[1][2]
- Toronto Research Chemicals (TRC): As a subsidiary of LGC Standards, TRC is a wellestablished provider of complex organic chemicals and stable isotope-labeled compounds, and they offer 2-Methylpiperazine-d10.[3]

It is recommended to contact these suppliers directly for the most up-to-date information on stock availability, pricing, and to request a detailed Certificate of Analysis.

Physicochemical and Technical Data



Below is a summary of the key physicochemical properties for **2-Methylpiperazine-d10**, compiled from available data. It is crucial to refer to the supplier-specific Certificate of Analysis for lot-specific details.

Property	Value	Reference
Chemical Name	(±)-2-Methyl-d3-piperazine- 2,3,3,5,5,6,6-d7	
Synonyms	2-Methylpiperazine-D10	[3]
CAS Number	2363789-19-7	[4]
Molecular Formula	C5D10H2N2	[3]
Molecular Weight	110.22 g/mol	[3]
Isotopic Purity	Typically >98 atom % D	
Appearance	Varies; typically a solid	
Solubility	Soluble in water and organic solvents like ethanol and acetone.	[5]

Applications in Research and Development

The primary application of **2-Methylpiperazine-d10** is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) methods.[5] The use of deuterated analogs as internal standards is a well-established technique to improve the accuracy and precision of quantitative bioanalytical methods.[6][7]

Pharmacokinetic Studies: In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is critical. Deuterated compounds like **2-Methylpiperazine-d10** are used as internal standards when quantifying the non-deuterated parent drug in biological matrices such as plasma, urine, or tissue homogenates.[6][8] The stable isotope label ensures that the internal standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response.[7]



Experimental Protocols

While a specific, detailed experimental protocol for a method using **2-Methylpiperazine-d10** was not found in the public domain, a general workflow for its use as an internal standard in an LC-MS/MS analysis is described below. This should be adapted and validated for the specific analyte and matrix of interest.

General Workflow for Quantitative Analysis using 2-Methylpiperazine-d10 as an Internal Standard General workflow for using 2-Methylpiperazine-d10 in LC-MS/MS.

Methodology:

- Preparation of Standard Solutions:
 - Prepare a stock solution of the non-deuterated analyte (the compound to be quantified) of known concentration in a suitable solvent.
 - Prepare a separate stock solution of **2-Methylpiperazine-d10** at a known concentration.
 - Create a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte and a constant concentration of the 2-Methylpiperazine-d10 internal standard.
 - Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Sample Preparation:
 - To an aliquot of the unknown biological sample, add a precise volume of the 2-Methylpiperazine-d10 internal standard solution.
 - Perform a sample clean-up procedure to remove interfering substances. Common methods include protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction.



 The extracted sample is typically evaporated to dryness and then reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

- Inject the prepared samples, calibration standards, and QC samples onto an appropriate liquid chromatography system coupled to a tandem mass spectrometer.
- Develop a chromatographic method to achieve separation of the analyte and internal standard from matrix components.
- Optimize the mass spectrometer settings for the detection of both the analyte and 2-Methylpiperazine-d10. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).

Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard in the chromatograms.
- Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and standard.
- Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway Involvement

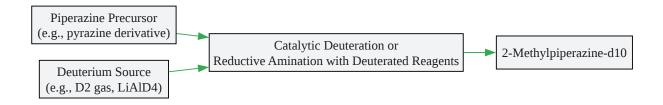
Currently, there is no specific information available in the public domain detailing the direct involvement of **2-Methylpiperazine-d10** in any signaling pathways. Its utility lies in its role as a bioanalytical tool rather than a biologically active modulator of cellular signaling. The non-deuterated 2-methylpiperazine is a known scaffold in medicinal chemistry, and its derivatives may interact with various biological targets; however, the deuterated form is designed to be chemically identical in its biological interactions but distinguishable by mass.



Synthesis

While a detailed, step-by-step synthesis protocol for **2-Methylpiperazine-d10** is not readily available in the literature, the general approach for preparing deuterated piperazine analogs often involves the use of deuterium-labeled starting materials or reagents. A potential synthetic strategy could involve the reduction of a suitable precursor with a deuterium source, such as lithium aluminum deuteride (LiAlD4).[6]

Conceptual Synthetic Pathway



Click to download full resolution via product page

A conceptual pathway for the synthesis of **2-Methylpiperazine-d10**.

Researchers requiring this compound are advised to procure it from a specialized commercial supplier to ensure high isotopic purity and quality. Custom synthesis services are also offered by companies like Toronto Research Chemicals for specific labeling patterns if required.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 2-Methylpiperazine | TRC-M324805-10G | LGC Standards [lgcstandards.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]



- 5. medchemexpress.com [medchemexpress.com]
- 6. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]
- 7. lcms.cz [lcms.cz]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lubio.ch [lubio.ch]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 2-Methylpiperazine-d10]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139776#commercial-suppliers-of-2-methylpiperazine-d10]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com